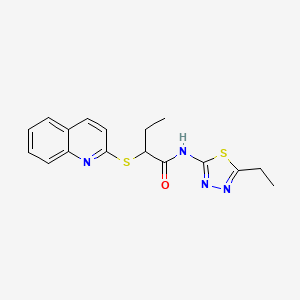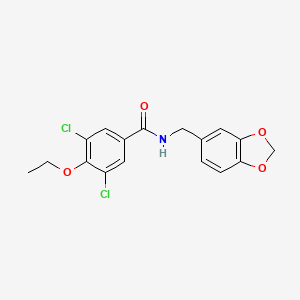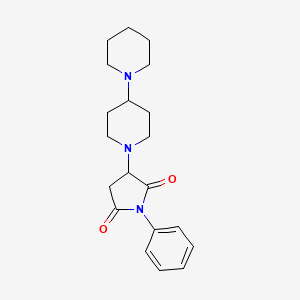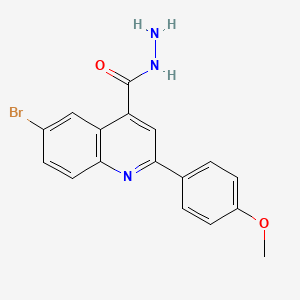![molecular formula C14H12N2S2 B6077858 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various research studies. In
Mecanismo De Acción
The mechanism of action of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of various tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and antitumor properties. This makes it a useful compound for studying the mechanisms involved in these processes. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine. One of the areas of interest is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of its potential applications in the treatment of various diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases. In addition, more studies are needed to explore its toxicity and safety profile to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is a promising compound that has potential applications in the field of medicine. Its anti-inflammatory, antioxidant, and antitumor properties make it a useful compound for studying the mechanisms involved in these processes. However, more research is needed to explore its toxicity and safety profile and to develop novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been reported in various research studies. One of the most common methods involves the reaction of 4-methylthiophenol with 2-methylthio-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a palladium catalyst to obtain 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine.
Aplicaciones Científicas De Investigación
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-9-3-5-11(6-4-9)18-14-12-7-8-17-13(12)15-10(2)16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULBWHGPUMSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)